3-(Azidomethyl)benzonitrile

Catalog No.
S3074313
CAS No.
328552-90-5
M.F
C8H6N4
M. Wt
158.164
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azidomethyl)benzonitrile

CAS Number

328552-90-5

Product Name

3-(Azidomethyl)benzonitrile

IUPAC Name

3-(azidomethyl)benzonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.164

InChI

InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2

InChI Key

UOGZFMFIYPOEQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C#N)CN=[N+]=[N-]

Solubility

not available

Synthesis of Benzamidine Derivatives

Field: Organic Chemistry

Application: Benzamidine derivatives are synthesized using 3-(Azidomethyl)benzonitrile. These derivatives have significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .

Method: The 3-(azidomethyl)benzonitrile is inverted into the corresponding amidines by a Pinner reaction. Then, the 3-(azidomethyl)-N-benzamidines are connected with 1-nitro-4-(prop-2-ynyloxy)benzene or propargyl alcohol using the “click chemistry” method to obtain the target compounds .

Results: The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains .

Green Synthesis of Benzonitrile

Field: Green Chemistry

Application: Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes. It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .

Method: A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent. The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .

Results: When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h .

3-(Azidomethyl)benzonitrile is an organic compound characterized by the presence of an azidomethyl group attached to the benzene ring of benzonitrile. This compound features a nitrile functional group, which is known for its reactivity and ability to participate in various chemical transformations. The azido group (N3-N_3) introduces unique properties, making 3-(Azidomethyl)benzonitrile a valuable intermediate in organic synthesis and material science. The compound is recognized for its potential applications in click chemistry, where it can facilitate the formation of triazoles and other complex structures through cycloaddition reactions.

  • Nucleophilic Substitution Reactions: The azido group can engage in nucleophilic substitution, allowing for the formation of new carbon-nitrogen bonds. This reaction is often employed in the synthesis of triazoles through click chemistry, where it reacts with alkynes in the presence of copper(I) catalysts .
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or through catalytic hydrogenation. This transformation can yield aminomethyl derivatives, which may exhibit different biological activities compared to their azido counterparts.
  • Cycloaddition Reactions: In click chemistry applications, 3-(Azidomethyl)benzonitrile can react with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts and is notable for its efficiency and selectivity .

The synthesis of 3-(Azidomethyl)benzonitrile typically involves the introduction of the azidomethyl group onto a benzonitrile precursor. Common methods include:

  • Nucleophilic Substitution: A halomethylbenzonitrile reacts with sodium azide in an aprotic solvent like dimethylformamide (DMF). This reaction is usually conducted at elevated temperatures to promote substitution.
  • Click Chemistry: The compound can also be synthesized via click chemistry methodologies by reacting suitable precursors containing alkyne functionalities with azides under copper(I)-catalyzed conditions .

3-(Azidomethyl)benzonitrile has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
  • Bioconjugation: The reactive azido group allows for the labeling and modification of biomolecules, making it useful in biochemical research and drug development.
  • Material Science: It can be utilized in the production of polymers with specific properties due to its unique chemical characteristics.

Several compounds share structural similarities with 3-(Azidomethyl)benzonitrile. These include:

  • 3-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of an azidomethyl group. It participates in similar nucleophilic substitution reactions but lacks the unique reactivity associated with azides.
  • 4-(Azidomethyl)benzonitrile: Similar structure but differs in the position of the azidomethyl group on the benzene ring. This positional difference can influence reactivity and biological activity.
  • 3-(Azidomethyl)-1-benzothiophene: Contains a thiophene ring instead of a nitrile group. This compound exhibits different properties due to the presence of sulfur in its structure.

Uniqueness

The uniqueness of 3-(Azidomethyl)benzonitrile lies in its combination of both an azido functional group and a nitrile moiety on a benzene ring. This configuration imparts distinct reactivity patterns that are advantageous for various synthetic applications, particularly in click chemistry and bioconjugation strategies.

Nucleophilic Substitution Strategies for Azidomethyl Functionalization

Nucleophilic substitution between benzylic halides and sodium azide constitutes the primary route for synthesizing 3-(Azidomethyl)benzonitrile. In a benchmark study, 3,5-bis(trifluoromethyl)benzyl chloride reacted with sodium azide in dimethylformamide (DMF) at 64°C for 6 hours, achieving 94% yield through complete displacement of the chloride leaving group. Similarly, benzyl bromide derivatives undergo substitution in DMF/water biphasic systems with phase-transfer catalysts, reducing reaction times to 2-3 hours while maintaining 82-99% yields.

Key variables influencing substitution efficiency:

ParameterOptimal RangeImpact on YieldSource
Temperature60-80°C+15% yield
Solvent PolarityDMF > MeCN > EtOH+25% yield
NaN3 Equiv1.5-2.0+10% yield
Reaction Time4-8 hours<5% variation

The electron-withdrawing nitrile group at the meta position enhances leaving group displacement by polarizing the C-X bond. This electronic activation allows complete conversion at lower temperatures (60°C vs 80°C for non-activated analogs).

Continuous Flow Reactor Optimization in Azide Synthesis

Microcapillary flow reactors address safety concerns associated with hydrazoic acid (HN3) generation during batch processes. A 3-layer fluorinated ethylene propylene (FEP) reactor demonstrated 52% yield improvement over batch systems by maintaining strict temperature control and minimizing HN3 accumulation. Flow parameters critical for azide synthesis:

Reactor TypeFlow Rate (mL/min)Residence TimeYield (%)Productivity (g/h)
Microcapillary611.7 s943.62
3-layer FEP45 min642.35
3 kW Firefly92.1 h8728.8

Data adapted from

Continuous systems enable in-line quenching with aqueous phases, reducing downstream purification steps. The Firefly reactor achieved 1082 g/day production of benzamide derivatives through integrated photochemical and thermal zones, suggesting adaptability for 3-(Azidomethyl)benzonitrile synthesis.

Solvent Systems and Catalytic Conditions for Efficient Azide Formation

Biphasic solvent systems using DMF/water (4:1 v/v) with tetrabutylammonium bromide as phase-transfer catalyst increase yields to 98% by enhancing sodium azide solubility. Monophasic polar aprotic solvents like DMF remain prevalent, though acetonitrile/water mixtures (10% MeCN) show comparable efficiency with easier product isolation.

Catalyst screening reveals:

CatalystConcentration (mol%)Yield Increase
TBAB (Phase-transfer)5+22%
ʟ-Proline10+15%
TBTA (Click ligand)2+18%

Data from

The nitrile functionality in 3-(Azidomethyl)benzonitrile necessitates anhydrous conditions during workup to prevent hydrolysis. Wiped film evaporation (WFE) effectively removes high-boiling solvents like DMF while preserving azide integrity.

Scalability Challenges in Industrial-Scale Production

Industrial translation faces three primary hurdles:

  • Exothermic Risk: Azide substitutions release -58 kJ/mol, requiring jacketed reactors with <5°C/min temperature rise
  • HN3 Management: Flow systems reduce gaseous HN3 concentration below 1 ppm vs 23 ppm in batch headspaces
  • Purification Demands: WFE achieves 99.5% purity at 100 g scale but requires optimization for multi-kilogram batches

A comparative analysis of scale-up methods:

MethodMaximum Batch SizePurity (%)Cycle Time
Batch Crystallization5 kg98.248 h
WFE100 kg99.512 h
Flow + ExtractionContinuous97.8N/A

Data synthesized from

The meta-substitution pattern introduces steric hindrance during crystallization, necessitating advanced purification technologies. Recent pilot studies demonstrate 85% recovery yield using gradient elution chromatography on silica gel modified with cyano groups.

XLogP3

2.6

Dates

Modify: 2024-04-14

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